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Cat. No.: B15613597 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

NDI-101150 is a novel, orally available small molecule inhibitor of Hematopoietic Progenitor

Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase

(MAP4K) family.[1][2] HPK1, also known as MAP4K1, is a critical negative regulator of immune

cell signaling, and its inhibition is a promising therapeutic strategy in immuno-oncology.[3][4]

This technical guide provides a comprehensive overview of the selectivity profile of NDI-101150
against the MAP4K family of kinases, detailed experimental protocols for assessing this

selectivity, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Selectivity Profile of NDI-101150
NDI-101150 demonstrates exceptional selectivity for HPK1 over other members of the MAP4K

family. This high degree of selectivity is crucial for minimizing off-target effects and ensuring a

focused therapeutic action. The inhibitory activity of NDI-101150 is summarized in the table

below.
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Kinase Target Alternative Name
Biochemical IC50
(nM)

Fold Selectivity vs.
HPK1

HPK1 MAP4K1 0.7 1

GLK MAP4K3 >264 >377

HGK MAP4K4 >7000 >10,000

MINK MAP4K6 >7000 >10,000

Data compiled from publicly available sources.[5][6]

Experimental Protocols
The determination of the kinase selectivity profile of NDI-101150 involves a series of robust

biochemical and cellular assays. The following are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Time-Resolved
Fluorescence Energy Transfer - TR-FRET)
A TR-FRET based assay, such as the LanthaScreen® Eu Kinase Binding Assay, is a common

method to determine the direct binding and inhibition of a compound against a purified kinase.

[1][2]

Objective: To quantify the inhibitory potency (IC50) of NDI-101150 against HPK1 and other

MAP4K family kinases.

Materials:

Recombinant human kinases (HPK1, GLK, HGK, MINK)

LanthaScreen® Eu-anti-Tag Antibody

Alexa Fluor™ 647-labeled Kinase Tracer

NDI-101150

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
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ATP

384-well microplates

TR-FRET compatible plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of NDI-101150 in DMSO. A typical starting

concentration is 1 mM, followed by 3-fold or 10-fold dilutions.

Reagent Preparation:

Prepare a 2X kinase/antibody mixture in Kinase Buffer.

Prepare a 4X tracer solution in Kinase Buffer.

Prepare a 4X ATP solution in Kinase Buffer.

Assay Plate Setup:

Add 2.5 µL of the NDI-101150 dilution or DMSO (for control) to the appropriate wells of a

384-well plate.

Add 5 µL of the 2X kinase/antibody mixture to all wells.

Add 2.5 µL of the 4X tracer/ATP mixture to initiate the reaction.

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665

nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the percentage of

inhibition against the logarithm of the NDI-101150 concentration and fit the data to a

sigmoidal dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay (Flow Cytometry)
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This assay measures the ability of NDI-101150 to inhibit the phosphorylation of a direct

downstream substrate of HPK1, such as SLP-76, in a cellular context.[5][7]

Objective: To determine the cellular potency of NDI-101150 by measuring the inhibition of

HPK1-mediated phosphorylation.

Materials:

Human peripheral blood mononuclear cells (PBMCs) or a relevant T-cell line (e.g., Jurkat)

NDI-101150

Anti-CD3/CD28 antibodies for T-cell stimulation

Fixation and permeabilization buffers

Fluorescently labeled antibodies against pSLP-76 (Ser376) and cell surface markers (e.g.,

CD4, CD8)

Flow cytometer

Procedure:

Cell Preparation: Isolate PBMCs from healthy donors or culture the T-cell line.

Inhibitor Treatment: Pre-incubate the cells with a dose range of NDI-101150 for 1-2 hours.

Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g.,

15-30 minutes) to induce HPK1 activation.

Fixation and Permeabilization: Fix and permeabilize the cells according to standard protocols

to allow for intracellular staining.

Antibody Staining: Stain the cells with fluorescently labeled antibodies against pSLP-76

(Ser376) and cell surface markers.

Data Acquisition: Acquire data on a flow cytometer.
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Data Analysis: Gate on the cell population of interest (e.g., CD4+ or CD8+ T-cells) and

quantify the median fluorescence intensity (MFI) of the pSLP-76 signal. Calculate the

percentage of inhibition at each NDI-101150 concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the MAP4K

signaling pathway and a typical experimental workflow for evaluating NDI-101150.
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Click to download full resolution via product page

Caption: MAP4K (HPK1) Signaling Pathway in T-Cell Activation.
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Caption: Experimental Workflow for NDI-101150 Selectivity Profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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